6-Nitro-1h-indole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1H-indole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)7-4-10-8-3-5(11(14)15)1-2-6(7)8/h1-4,10H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFVAHOPRCFNCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292418 |

Source

|

| Record name | 6-nitro-1h-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-03-2 |

Source

|

| Record name | 6-Nitro-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-1H-indole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10242-03-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-nitro-1h-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Nitro-1H-indole-3-carboxylic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitro-1H-indole-3-carboxylic acid is a pivotal intermediate in organic synthesis, particularly within the pharmaceutical and biochemical sectors. Its unique molecular architecture, featuring an indole scaffold substituted with both an electron-withdrawing nitro group and a carboxylic acid moiety, imparts distinct reactivity and makes it a valuable building block for a diverse range of complex and biologically active molecules. This in-depth guide provides a comprehensive overview of the synthesis, physicochemical and spectroscopic properties, and key applications of this compound, offering field-proven insights for researchers in drug discovery and development.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a nitro group at the 6-position of the indole ring, coupled with a carboxylic acid at the 3-position, creates a molecule with significant potential for further chemical elaboration. The electron-withdrawing nature of the nitro group influences the reactivity of the indole ring, while the carboxylic acid provides a versatile handle for amide bond formation, esterification, and other coupling reactions. Consequently, this compound serves as a crucial precursor in the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and analgesic medicine.[2]

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The selection of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and laboratory capabilities. Two principal methodologies are the nitration of indole-3-carboxylic acid and the construction of the indole ring from a pre-nitrated precursor.

Nitration of Indole-3-carboxylic Acid

Direct nitration of the indole ring can be a challenging endeavor due to the electron-rich nature of the heterocycle, which can lead to over-nitration or side reactions. However, with an electron-withdrawing substituent at the 3-position, such as a carboxylic acid, the reactivity of the pyrrole ring is attenuated, allowing for more controlled nitration on the benzene ring.

A common approach involves the use of a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and improve regioselectivity. The 3-carboxy group directs the incoming nitro group primarily to the 5- and 6-positions.

Conceptual Workflow for Nitration:

Caption: General workflow for the synthesis of this compound via nitration.

Synthesis from 6-Nitroindole

An alternative and often more regioselective approach involves the introduction of the carboxylic acid group onto a pre-existing 6-nitroindole scaffold. This can be achieved through a multi-step sequence, for example, via a Vilsmeier-Haack formylation followed by oxidation.

Detailed Experimental Protocol (Hypothetical - based on related transformations):

Step 1: Formylation of 6-Nitroindole (Vilsmeier-Haack Reaction)

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place phosphorus oxychloride (POCl₃) in anhydrous dimethylformamide (DMF) at 0°C.

-

To this cooled solution, add a solution of 6-nitroindole in anhydrous DMF dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and neutralize with a solution of sodium hydroxide.

-

The precipitated 6-nitro-1H-indole-3-carboxaldehyde is then filtered, washed with water, and dried.

Step 2: Oxidation of 6-Nitro-1H-indole-3-carboxaldehyde

-

Suspend the 6-nitro-1H-indole-3-carboxaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Add an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent, portion-wise to the suspension at room temperature.

-

Stir the mixture until the reaction is complete (indicated by the disappearance of the starting material on TLC).

-

Quench the excess oxidizing agent with a suitable reagent (e.g., sodium bisulfite for KMnO₄).

-

Filter the mixture to remove manganese dioxide, and acidify the filtrate with hydrochloric acid to precipitate the this compound.

-

Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure product.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, purification, and subsequent use in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆N₂O₄ | [2] |

| Molecular Weight | 206.16 g/mol | [2] |

| Appearance | Yellowish-orange to brown powder | [2] |

| Melting Point | 245-249 °C | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage Conditions | 0-8 °C, inert atmosphere | [2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the substitution pattern on the indole ring. The presence of the nitro group at the 6-position and the carboxylic acid at the 3-position leads to characteristic chemical shifts and coupling patterns for the aromatic protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for the carbonyl carbon of the carboxylic acid and the carbons of the indole scaffold, with the carbon atoms attached to or near the nitro group being significantly influenced.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and the asymmetric and symmetric stretches of the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to further verify the structure.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate due to the presence of three reactive sites: the carboxylic acid group, the nitro group, and the indole N-H.

Reaction Pathways:

Caption: Key reaction pathways of this compound.

As a Precursor for Bioactive Molecules

The primary application of this compound is in the synthesis of more complex molecules with potential therapeutic value.

-

Amide Derivatives: The carboxylic acid functionality is readily converted to amides through coupling with various amines. This is a common strategy in medicinal chemistry to introduce diverse substituents and modulate the pharmacological properties of the molecule.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amine, yielding 6-amino-1H-indole-3-carboxylic acid. This amino group provides a new site for functionalization, allowing for the synthesis of a different class of derivatives, such as sulfonamides or ureas.

-

N-Alkylation: The indole nitrogen can be alkylated to introduce further diversity into the molecular structure.

While specific examples of marketed drugs derived directly from this compound are not prominently documented, its structural motif is found in a variety of investigational compounds. For instance, indole-based inhibitors of bacterial cystathionine γ-lyase, an enzyme involved in antibiotic resistance, have been synthesized using substituted indoles as starting materials.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in organic and medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, provides access to a key intermediate for the development of novel compounds. The presence of multiple functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of libraries of compounds for biological screening. As the demand for new therapeutic agents continues to grow, the importance of such well-functionalized scaffolds in drug discovery is likely to increase.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 6-Nitro-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the physicochemical characteristics of 6-Nitro-1H-indole-3-carboxylic acid. This document is born out of the recognition that a deep understanding of a molecule's fundamental properties is the bedrock of successful drug discovery and development. The indole nucleus is a "privileged scaffold" in medicinal chemistry, and the introduction of a nitro group and a carboxylic acid moiety at specific positions dramatically influences its electronic properties, reactivity, and potential biological interactions. This guide is designed to be a practical resource, moving beyond a simple recitation of data to explain the "why" behind the experimental choices and the interpretation of results. Every piece of information is presented with the aim of empowering researchers to make informed decisions in their own investigations.

Molecular Structure and Key Physicochemical Properties

This compound is a derivative of the heterocyclic compound indole. The presence of an electron-withdrawing nitro group at the 6-position and a carboxylic acid group at the 3-position significantly modulates the electron density of the indole ring system, impacting its acidity, lipophilicity, and reactivity.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₆N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 206.16 g/mol | --INVALID-LINK-- |

| CAS Number | 10242-03-2 | --INVALID-LINK-- |

| Appearance | Yellowish-orange to brown powder | --INVALID-LINK-- |

| Melting Point | 245-249 °C | --INVALID-LINK-- |

| Predicted XlogP | 1.8 | --INVALID-LINK-- |

| Predicted pKa | ~3.5-3.8 | Estimation based on substituted benzoic acids |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and dimethylformamide. | --INVALID-LINK-- |

Acidity (pKa)

The parent compound, indole-3-carboxylic acid, has a pKa of approximately 5.5. The nitro group is a strong electron-withdrawing group, which will increase the acidity (lower the pKa) of the carboxylic acid by stabilizing the conjugate base (carboxylate anion) through inductive and resonance effects. For comparison, the pKa of benzoic acid is 4.2, while the pKa of 4-nitrobenzoic acid is 3.44. Given the electron-withdrawing nature of the nitro group on the indole scaffold, it is reasonable to predict that the pKa of this compound will be in the range of 3.5-3.8 .

This protocol provides a reliable method for the experimental determination of the pKa of this compound.

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 ethanol/water) to ensure complete dissolution.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.1 mL).

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the first derivative of the titration curve, which shows a maximum at the equivalence point.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). A predicted XlogP value of 1.8 is available for this compound. This moderate lipophilicity suggests a balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for many drug candidates.

Solubility

The solubility of a compound in aqueous and organic media is crucial for its formulation and biological testing. This compound is reported to be slightly soluble in water and soluble in organic solvents such as ethanol and dimethylformamide. The low aqueous solubility is expected for a molecule with a relatively rigid aromatic structure and a carboxylic acid group that is only partially ionized at neutral pH.

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The aqueous solubility is calculated from the measured concentration.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show signals for the aromatic protons on the indole ring, the N-H proton, and the carboxylic acid proton. The aromatic protons will exhibit complex splitting patterns due to coupling. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon spectrum will show distinct signals for the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-175 ppm. The carbons of the indole ring will appear in the aromatic region (100-140 ppm), with their chemical shifts influenced by the positions of the nitro and carboxylic acid groups. A spectrum for the related compound, 6-nitroindole, shows signals in the aromatic region that can provide a useful reference.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands for this compound include:

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (indole): A moderate to sharp band around 3300-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹.

-

N-O stretch (nitro group): Two strong bands, one asymmetric stretch around 1500-1550 cm⁻¹ and one symmetric stretch around 1330-1370 cm⁻¹.

-

C=C stretch (aromatic): Several bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 206. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).

Chemical Behavior: Synthesis and Reactivity

A solid understanding of the synthesis and reactivity of this compound is fundamental for its application as a building block in medicinal chemistry.

Synthesis

A common route for the synthesis of this compound involves the nitration of indole-3-carboxylic acid.

An In-depth Technical Guide to 6-Nitroindole-3-carboxylic Acid (CAS No. 10242-03-2)

Abstract

This technical guide provides a comprehensive overview of 6-Nitroindole-3-carboxylic acid (CAS No. 10242-03-2), a pivotal intermediate in synthetic organic chemistry. The document delves into the core physicochemical properties, synthesis, and purification methodologies, and explores its significant applications in the development of pharmaceuticals and other specialty chemicals. This guide is intended for researchers, scientists, and professionals in drug development, offering expert insights into the handling, reactivity, and versatile utility of this compound.

Introduction and Core Chemical Identity

6-Nitroindole-3-carboxylic acid, a derivative of the indole heterocyclic system, is a cornerstone building block in organic synthesis.[1] Its structure is characterized by an indole nucleus substituted with a nitro group at the 6-position and a carboxylic acid at the 3-position. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable precursor for a diverse array of complex molecules.[2]

The presence of the electron-withdrawing nitro group on the benzene ring and the carboxylic acid on the pyrrole ring significantly influences the electron density and reactivity of the indole system. This electronic configuration is key to its utility in various chemical transformations, particularly in the synthesis of bioactive compounds.[1]

Chemical Structure and Nomenclature

-

Systematic Name: 6-Nitro-1H-indole-3-carboxylic acid[1]

-

CAS Number: 10242-03-2[1]

-

Molecular Formula: C₉H₆N₂O₄[1]

-

Molecular Weight: 206.16 g/mol [1]

References

A Comprehensive Technical Guide to 6-Nitro-1H-indole-3-carboxylic Acid: Properties, Synthesis, and Applications

Abstract: This technical guide provides an in-depth analysis of 6-Nitro-1H-indole-3-carboxylic acid, a pivotal heterocyclic compound in modern chemical research. We will explore its fundamental physicochemical properties, outline a detailed, validated protocol for its synthesis and characterization, and discuss its significant applications as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and other complex organic molecules. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this compound's scientific and practical value.

Chemical Identity and Physicochemical Properties

This compound belongs to the indole family, a class of aromatic heterocyclic compounds that form the core structure of many biologically active molecules. The presence of an electron-withdrawing nitro group (-NO₂) at the 6-position and a carboxylic acid (-COOH) group at the 3-position significantly influences the molecule's electronic properties and reactivity. The carboxylic acid moiety provides a handle for further chemical modifications, such as esterification or amidation, while the nitro group can be reduced to an amine, opening pathways to a different class of derivatives. These features make it a highly valuable and versatile building block in synthetic chemistry.[1]

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | References |

| Molecular Formula | C₉H₆N₂O₄ | [1][2][3][4] |

| Molecular Weight | 206.16 g/mol | [1][4] |

| CAS Number | 10242-03-2 | [1][3][4] |

| Appearance | Yellowish-orange to brown powder | [1] |

| Melting Point | 245-249 °C | [1] |

| Purity | Typically ≥99% (by HPLC) | [1] |

| IUPAC Name | This compound | [2] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [1][4][5][6] |

Synthesis and Purification

The synthesis of substituted indole-3-carboxylic acids can be approached through various routes. A common and effective strategy involves the functionalization of a pre-existing indole core. The following protocol is a representative method adapted from established chemical literature, demonstrating a reliable pathway to obtain high-purity this compound.

Rationale for Synthetic Strategy

The chosen strategy begins with 6-nitroindole. The introduction of the carboxylic acid group at the C3 position is a critical step. While direct carboxylation can be challenging, a two-step process involving formylation followed by oxidation is often more efficient and provides better yields. The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich heterocycles like indole at the C3 position. The resulting aldehyde is then readily oxidized to the corresponding carboxylic acid using a mild oxidizing agent like silver oxide (Ag₂O). This sequence is well-documented and ensures high regioselectivity for the desired product.

Detailed Experimental Protocol: Synthesis via Formylation and Oxidation

Step 1: Vilsmeier-Haack Formylation of 6-Nitroindole

-

Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 eq.) in anhydrous dimethylformamide (DMF, 5 volumes) to 0°C in an ice bath. Stir for 30 minutes to form the Vilsmeier reagent. The formation of this electrophilic species is crucial for the subsequent reaction.

-

Reaction: Dissolve 6-nitroindole (1.0 eq.) in anhydrous DMF (5 volumes) and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 5°C. The slow addition is necessary to control the exothermic reaction.

-

Work-up: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Once the starting material is consumed, pour the reaction mixture slowly into a beaker of crushed ice and water.

-

Neutralization: Neutralize the acidic solution by the careful addition of a saturated sodium hydroxide (NaOH) solution until the pH is approximately 7-8. This step causes the product, 6-nitro-1H-indole-3-carbaldehyde, to precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual salts, and dry under vacuum.

Step 2: Oxidation to this compound

-

Reaction Setup: In a round-bottom flask, suspend the 6-nitro-1H-indole-3-carbaldehyde (1.0 eq.) from the previous step in a mixture of ethanol and water (e.g., a 1:1 ratio).

-

Oxidation: Add silver oxide (Ag₂O, 2.0 eq.) to the suspension. Heat the mixture to reflux (approximately 80-90°C) and stir for 2-3 hours. The progress of the oxidation can be monitored by TLC.

-

Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the silver salts and any unreacted silver oxide. Wash the filter cake with additional ethanol.

-

Acidification: Transfer the filtrate to a beaker and acidify with dilute hydrochloric acid (HCl) until the pH is approximately 2-3. The desired carboxylic acid product is insoluble in acidic aqueous media and will precipitate out.

-

Final Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove inorganic impurities. For higher purity, the crude product can be recrystallized from an ethanol/water mixture to yield this compound as a crystalline solid.

Workflow Diagram

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify the chemical environment of the hydrogen atoms. For this compound, the spectrum is highly characteristic. Based on published data, the following proton signals are expected in DMSO-d₆:

-

~12.5 ppm (br s, 1H): Corresponds to the acidic proton of the carboxylic acid (-COOH).[7]

-

~12.3 ppm (br s, 1H): Attributed to the proton on the indole nitrogen (N-H).[7]

-

~8.4 ppm (d, 1H): A doublet for the proton at the C7 position (H7).[7]

-

~8.3 ppm (d, 1H): A doublet for the proton at the C2 position (H2).[7]

-

Additional signals for the remaining aromatic protons would appear in the downfield region, with splitting patterns determined by their coupling with adjacent protons.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key expected absorption bands include:

-

A broad peak around 3300-2500 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.

-

A sharp peak around 3400-3300 cm⁻¹ for the N-H stretch of the indole ring.

-

A strong absorption around 1700-1680 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid.

-

Strong, distinct peaks around 1520 cm⁻¹ and 1340 cm⁻¹ corresponding to the asymmetric and symmetric N-O stretching of the nitro group.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the compound should show a prominent molecular ion peak [M-H]⁻ at m/z 205.0 in negative mode or [M+H]⁺ at m/z 207.0 in positive mode, confirming the molecular weight of 206.16 g/mol .

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its ability to serve as a scaffold for building more complex, biologically active molecules.

Intermediate in Pharmaceutical Synthesis

The compound is a key starting material for a variety of pharmaceuticals.[1] Researchers utilize its reactive handles to synthesize libraries of compounds for screening. The indole nucleus is a well-known "privileged structure" in medicinal chemistry, meaning it can bind to multiple receptor types. This makes its derivatives promising candidates for:

-

Anti-inflammatory and Analgesic Drugs: The indole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1]

-

Antimicrobial Agents: The nitroaromatic structure is a feature of some antimicrobial and antiprotozoal drugs, and derivatives can be explored for new antibiotic candidates.[1]

-

Enzyme Inhibitors: Its derivatives are used in biochemical research to probe the active sites of enzymes and study receptor interactions.[1]

Case Study: Fructose-1,6-bisphosphatase (FBPase) Inhibitors

A significant application of related nitro-indole structures is in the development of allosteric inhibitors for Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. Overactivity of FBPase is linked to hyperglycemia in type 2 diabetes. By inhibiting this enzyme, the rate of glucose production in the liver can be reduced. Derivatives of nitro-indole carboxylic acids have been synthesized and shown to be potent FBPase inhibitors, making this scaffold a promising starting point for the design of novel antidiabetic agents.

Caption: Inhibition of FBPase in the gluconeogenesis pathway.

Other Industrial Applications

Beyond pharmaceuticals, this compound's reactivity makes it useful in other areas of chemical industry, including the synthesis of specialized dyes and as an intermediate for novel agrochemicals.[1]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

-

Hazard Identification: The compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[5][6][8][9]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling the powder.[8][10]

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and dark place.[1][6] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids.[8]

Conclusion

This compound is a compound of significant scientific and commercial interest. Its well-defined physicochemical properties, coupled with its versatile chemical reactivity, establish it as a cornerstone intermediate in organic synthesis. For researchers in drug discovery, its role as a scaffold for developing potent enzyme inhibitors and other therapeutic agents is particularly valuable. A thorough understanding of its synthesis, characterization, and safe handling procedures, as outlined in this guide, is paramount for unlocking its full potential in advancing chemical and biomedical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS [matrix-fine-chemicals.com]

- 3. This compound - CAS:10242-03-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. 10242-03-2|this compound|BLD Pharm [bldpharm.com]

- 5. achmem.com [achmem.com]

- 6. This compound – porphyrin-systems [porphyrin-systems.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Physicochemical Characterization of 6-Nitro-1H-indole-3-carboxylic acid

Abstract

This technical guide provides a focused examination of the key physicochemical properties of 6-Nitro-1H-indole-3-carboxylic acid (CAS No. 10242-03-2), a vital intermediate in pharmaceutical and organic synthesis. The document details the compound's melting point and physical appearance, offering insights into the experimental causality and the significance of these characteristics in a research and development context. Methodologies for robust characterization are discussed, ensuring a self-validating system for data integrity. This guide is intended to serve as an authoritative resource for professionals engaged in the handling, characterization, and application of this compound.

Introduction: The Significance of Physicochemical Properties

In the realm of drug discovery and organic synthesis, the precise characterization of a compound's physical properties is a foundational requirement. These properties, such as melting point and appearance, are not mere data points; they are indicators of purity, identity, and stability. For a molecule like this compound, which serves as a critical building block in the synthesis of bioactive molecules, including anti-inflammatory and antimicrobial agents, a thorough understanding of its physical characteristics is paramount.[1] Deviations in these properties can signify the presence of impurities, residual solvents, or polymorphic variations, all of which can have profound implications for reaction kinetics, product yield, and, ultimately, the safety and efficacy of a final pharmaceutical product.

Core Physicochemical Data for this compound

The following table summarizes the key physical properties of this compound, compiled from verified chemical supplier and database information.

| Property | Value | Source(s) |

| CAS Number | 10242-03-2 | [1][2][3] |

| Molecular Formula | C₉H₆N₂O₄ | [1][4][5] |

| Molecular Weight | 206.16 g/mol | [1] |

| Melting Point | 245-249 °C | [1] |

| 265-267 °C | [5] | |

| Appearance | Yellowish-orange to brown powder | [1] |

| Light brown to brown solid | [5] |

Note on Data Variance: The observed variance in the melting point (245-249 °C vs. 265-267 °C) from different suppliers can be attributed to several factors. The primary reason is often the purity of the sample. The presence of even minor impurities can depress and broaden the melting point range. Another possibility is the existence of different crystalline forms (polymorphs) of the compound, which would exhibit distinct melting points. Finally, variations in the experimental method used for determination (e.g., heating rate, apparatus calibration) can also contribute to discrepancies. For rigorous scientific work, it is imperative to determine the melting point in-house using a calibrated instrument.

Experimental Protocols for Characterization

To ensure the integrity of experimental work, the following protocols for determining the melting point and appearance are recommended. These methods are designed to be self-validating.

Determination of Melting Point: A Capillary Method

The capillary melting point technique is a standard and reliable method for determining the melting point of a solid crystalline substance.

Principle: The melting point is recorded as a range, starting from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Begin heating the apparatus. A rapid heating rate can be used initially, but the rate should be slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first signs of melting appear (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

Characterization of Physical Appearance

Visual inspection is a straightforward yet critical first step in sample characterization.

Principle: The color and form of a chemical compound are consistent physical properties. Any deviation from the expected appearance can indicate degradation, contamination, or incorrect identity.

Step-by-Step Methodology:

-

Sample Preparation: Place a small, representative sample of the compound on a clean, white watch glass or in a petri dish.

-

Illumination: Observe the sample under a consistent, bright, and neutral light source.

-

Visual Inspection: Note the color of the sample (e.g., yellowish-orange, brown).

-

Form Description: Describe the physical form of the sample (e.g., crystalline powder, amorphous solid).

-

Record Keeping: Document the observed appearance with the batch or lot number of the sample for traceability.

Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the physicochemical characterization of a new batch of this compound.

Caption: Workflow for the physicochemical characterization of this compound.

Conclusion

The melting point and appearance of this compound are fundamental parameters that underpin its use in research and development. A consistent yellowish-orange to brown solid appearance and a melting point in the range of 245-267 °C are indicative of a suitable grade for synthetic applications. Adherence to systematic protocols for characterization is essential for ensuring the reliability and reproducibility of experimental outcomes. This guide provides the core data and methodologies to support the confident use of this important chemical intermediate.

References

A Technical Guide to the Spectroscopic Characterization of 6-Nitro-1H-indole-3-carboxylic acid

This guide provides an in-depth analysis of the spectroscopic data for 6-Nitro-1H-indole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] Its unique chemical structure, featuring both a nitro group and a carboxylic acid on an indole scaffold, makes a thorough spectroscopic characterization essential for quality control, reaction monitoring, and regulatory compliance in drug development and organic synthesis.[1] This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the spectral properties of this compound.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of this compound is paramount to interpreting its spectroscopic data. The numbering of the indole ring system is crucial for assigning NMR signals, and the electronic effects of the electron-withdrawing nitro group and the carboxylic acid group significantly influence the chemical shifts and absorption frequencies.

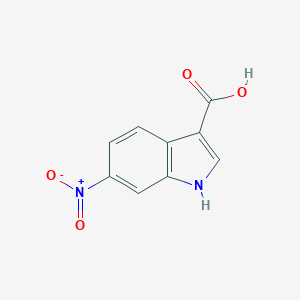

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the protons on the indole ring and the acidic proton of the carboxylic acid. The electron-withdrawing nitro group at the C6 position significantly deshields the protons on the benzene portion of the indole ring.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (H1) | 12.53 | br s | - |

| COOH | 12.35 | br s | - |

| H7 | 8.40 | d | 2.0 |

| H2 | 8.37 | d | 3.0 |

| H4 | 8.16 | d | 8.9 |

| H5 | 8.05 | dd | 8.9, 2.1 |

Data obtained in DMSO-d₆ at 500 MHz.[2]

Interpretation of the ¹H NMR Spectrum:

-

Downfield Protons: The protons on the aromatic ring are found in the downfield region (δ 8.05-8.40 ppm), which is typical for aromatic protons. The presence of the electron-withdrawing nitro group further deshields these protons.

-

H7 Proton: The H7 proton appears as a doublet at 8.40 ppm with a small coupling constant (J = 2.0 Hz), indicative of meta-coupling to the H5 proton.[2]

-

H2 Proton: The H2 proton on the pyrrole ring resonates at 8.37 ppm as a doublet with a coupling constant of 3.0 Hz, arising from coupling to the NH proton.[2]

-

H4 and H5 Protons: The H4 and H5 protons appear as a doublet and a doublet of doublets, respectively, characteristic of an ortho- and meta-coupled system on a benzene ring. H4 at 8.16 ppm is a doublet due to ortho-coupling with H5 (J = 8.9 Hz).[2] H5 at 8.05 ppm is a doublet of doublets due to ortho-coupling with H4 (J = 8.9 Hz) and meta-coupling with H7 (J = 2.1 Hz).[2]

-

NH and COOH Protons: The NH proton of the indole ring and the carboxylic acid proton are highly deshielded and appear as broad singlets at 12.53 and 12.35 ppm, respectively.[2] Their broadness is a result of rapid chemical exchange and quadrupole broadening from the nitrogen atom. The chemical shift of these protons is highly dependent on solvent and concentration.[3]

¹H NMR Acquisition Workflow

Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 165.1 |

| C6 | 142.7 |

| C2 | 137.7 |

| C7a | 135.0 |

| C3a | 130.8 |

| C4 | 120.8 |

| C5 | 116.0 |

| C7 | 108.9 |

| C3 | 108.3 |

Data obtained in DMSO-d₆ at 126 MHz.[2]

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at 165.1 ppm.[2]

-

Aromatic Carbons: The carbons of the indole ring resonate in the aromatic region (δ 108-143 ppm).

-

Carbons Attached to Heteroatoms: The C6 carbon, attached to the nitro group, is significantly deshielded and appears at 142.7 ppm.[2] The carbons adjacent to the indole nitrogen (C2 and C7a) are also deshielded, appearing at 137.7 and 135.0 ppm, respectively.[2]

-

Quaternary Carbons: The quaternary carbons (C3a and C7a) are readily identified.

-

CH Carbons: The remaining CH carbons of the aromatic system (C4, C5, and C7) and the pyrrole ring (C2 and C3) appear at their respective chemical shifts.[2]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Predicted) |

| [M-H]⁻ | 205.02548 |

| [M+H]⁺ | 207.04004 |

| [M+Na]⁺ | 229.02198 |

Data from PubChemLite.[4]

Interpretation of the Mass Spectrum:

-

Molecular Ion: In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 205.0255, corresponding to the molecular formula C₉H₅N₂O₄.[2][4] In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 207.0400.[4]

-

Fragmentation Pattern: Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da). For carboxylic acids, the loss of H₂O (18 Da) and COOH (45 Da) are also common.

Mass Spectrometry Analysis Workflow

Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 | Very broad, strong |

| N-H (Indole) | ~3400 | Sharp, medium |

| C=O (Carboxylic Acid) | 1760-1690 | Strong |

| NO₂ (Asymmetric Stretch) | 1550-1475 | Strong |

| NO₂ (Symmetric Stretch) | 1360-1290 | Strong |

| C-O (Carboxylic Acid) | 1320-1210 | Medium |

Interpretation of the Expected IR Spectrum:

-

O-H and N-H Stretching: A very broad absorption band is expected in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer.[1][5] Superimposed on this broad band, a sharper peak around 3400 cm⁻¹ for the N-H stretch of the indole ring should be visible.

-

C=O Stretching: A strong, sharp absorption band between 1760 and 1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid.[1][5]

-

NO₂ Stretching: Two strong absorption bands are expected for the nitro group: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.

-

C-O Stretching and O-H Bending: A medium intensity band for the C-O stretch of the carboxylic acid is expected between 1320-1210 cm⁻¹, and O-H bending vibrations can be observed in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The indole ring system is a chromophore that absorbs UV radiation. The presence of the nitro group and the carboxylic acid group will influence the absorption maxima (λₘₐₓ).

A study on the UV/vis absorption spectra of nitroindole isomers showed that 6-nitroindole has two maxima in the 300-400 nm range. The absorption spectrum of this compound is expected to be similar.

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Solvent | Expected λₘₐₓ (nm) |

| Methanol or Ethanol | ~220-230 and ~350-370 |

Interpretation of the Expected UV-Vis Spectrum:

-

π → π Transitions:* The indole ring system gives rise to characteristic π → π* electronic transitions. The absorption bands are typically observed in the UV region. The presence of the nitro group, which extends the conjugation, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted indole-3-carboxylic acid.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use the same sample as for the ¹H NMR experiment.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans will be required compared to the ¹H experiment due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

-

For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

-

Mass Spectrometry (High-Resolution)

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, adding a small amount of formic acid or ammonium hydroxide to aid ionization if necessary.

-

-

Data Acquisition:

-

Set up the mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) with an electrospray ionization (ESI) source.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) for the compound.

-

Infuse the sample solution into the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Determine the accurate m/z of the molecular ion peaks ([M+H]⁺ and [M-H]⁻).

-

Use the instrument software to calculate the elemental composition and compare it with the theoretical value for C₉H₆N₂O₄.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

-

Compare the peak positions with known values for similar compounds.

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) of known concentration.

-

Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Fill a second quartz cuvette with the sample solution.

-

Record the absorption spectrum over a wavelength range of approximately 200-600 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

-

Conclusion

The spectroscopic data of this compound provides a comprehensive and self-validating confirmation of its chemical structure. The ¹H and ¹³C NMR spectra offer detailed insights into the connectivity of the atoms, while mass spectrometry confirms the molecular formula. Although experimental IR and UV-Vis data for this specific compound are not widely published, the expected spectral features, based on the known properties of its constituent functional groups, are consistent with the proposed structure. The detailed experimental protocols provided in this guide offer a robust framework for the reliable and reproducible spectroscopic analysis of this important pharmaceutical intermediate.

References

A Technical Guide to the Biological Activity of 6-Nitro-1H-indole-3-carboxylic Acid Derivatives

Foreword: The Strategic Importance of the Indole Nucleus

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic drugs.[1] Its unique aromatic and heterocyclic nature allows it to mimic peptide structures and interact with a wide array of biological targets, including enzymes and receptors.[1] This guide focuses on a specific, highly functionalized indole core: 6-nitro-1H-indole-3-carboxylic acid. The strategic placement of the nitro group at the 6-position and the carboxylic acid at the 3-position creates a versatile template for developing novel therapeutic agents. The electron-withdrawing nitro group often acts as a key pharmacophore, while the carboxylic acid provides a reactive handle for extensive derivatization, enabling fine-tuning of pharmacological properties. This document synthesizes current knowledge on the biological activities of derivatives stemming from this core, offering insights into their mechanisms of action, therapeutic potential, and the experimental methodologies used for their evaluation.

Section 1: The Core Moiety: Understanding the Functional Groups

The therapeutic promise of this compound derivatives originates from the distinct chemical properties of its constituent parts.

-

The 6-Nitro Group: The presence of a nitro group on an aromatic ring is a well-established feature in many bioactive compounds.[2] It has a strong electron-withdrawing effect, which can be crucial for molecular interactions.[3] Critically, the nitro group is susceptible to enzymatic reduction within biological systems, a process that is central to its mechanism of action in several contexts.[2][3] This bioreduction can generate reactive nitrogen species, including nitro radical anions and hydroxylamines, which are often the ultimate cytotoxic agents responsible for the observed antimicrobial and anticancer effects.[3][4]

-

The 3-Carboxylic Acid Group: The carboxylic acid at the C3 position is not merely a passive feature; it is a vital anchor for synthetic modification. This functional group allows for the creation of a diverse library of esters, amides, and other conjugates.[5][6] These modifications are critical for modulating the molecule's physicochemical properties, such as solubility, lipophilicity, and membrane permeability, thereby influencing its pharmacokinetics and pharmacodynamics.

-

The Indole Scaffold: The indole ring itself provides the fundamental framework for binding to biological targets. Its planar structure and electron-rich nature facilitate interactions such as π-π stacking and hydrogen bonding, which are essential for high-affinity binding to proteins and nucleic acids.[1]

Section 2: Anticancer Activity: Targeting Malignant Proliferation

Derivatives of the 6-nitroindole scaffold have demonstrated significant potential as anticancer agents through multiple mechanisms of action.

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of these derivatives are not attributed to a single pathway but rather a combination of strategies that disrupt cancer cell homeostasis.

-

G-Quadruplex Stabilization: A primary mechanism involves the binding and stabilization of G-quadruplex (G4) DNA structures.[7][8] These are non-canonical, four-stranded DNA structures that frequently form in the promoter regions of oncogenes, such as c-Myc. By binding to the G4 structure, these indole derivatives prevent the DNA from unwinding, thereby repressing the transcription of the oncogene.[7] This leads to a downregulation of the c-Myc protein, which is a critical driver of cell proliferation, ultimately inducing cell cycle arrest.[8]

-

Induction of Oxidative Stress: The nitroaromatic nature of these compounds allows them to be reduced by intracellular enzymes, leading to the generation of reactive oxygen species (ROS).[2][7] Cancer cells, which often have a higher basal level of oxidative stress, are particularly vulnerable to further increases in ROS, which can trigger apoptosis (programmed cell death).

-

Tubulin Polymerization Inhibition: The indole nucleus is a known pharmacophore for agents that interfere with microtubule dynamics. Some indole derivatives can bind to tubulin, preventing its polymerization into microtubules.[9][10] This disruption of the cytoskeleton arrests cells in the G2/M phase of the cell cycle and initiates apoptosis.

Quantitative Data: In Vitro Efficacy

The cytotoxic potential of various indole derivatives has been evaluated against multiple human cancer cell lines. The IC₅₀ value, representing the concentration required to inhibit 50% of cell growth, is a standard metric for comparison.

| Compound Class | Target Cell Line | Key Result (IC₅₀) | Reference Organism/Cell Line |

| Pyrrolidine-substituted 5-nitroindole | HeLa | Varies by derivative | Human cervical cancer |

| Indole-6-carboxylic acid derivative | A549 | 45.5 µg/mL | Human lung cancer |

| Indole-6-carboxylic acid derivative | HUVECs | 76.3 µg/mL | Human umbilical vein endothelial cells |

| 5-Nitroindole-2-carboxylic acid derivative | Not specified | Not specified | Human cancer cell lines |

Table compiled from data in references[8][11][12]. Note that direct comparison is limited due to variations in assay conditions and specific molecular structures.

Experimental Protocol: MTT Assay for Cell Proliferation

This protocol outlines a standard colorimetric assay to assess the effect of a compound on cancer cell proliferation.

Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[13]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 6-nitroindole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Section 3: Antimicrobial Activity: Combating Pathogens

The unique electronic properties of the 6-nitroindole core make its derivatives promising candidates for the development of new antimicrobial agents to combat drug-resistant infections.[1][14]

Mechanism of Action: Reductive Activation

The primary antimicrobial mechanism hinges on the bioreduction of the nitro group.[3]

-

Nitroreductase Activation: Many bacterial and fungal species possess nitroreductase enzymes.[2] These enzymes catalyze the reduction of the nitro group on the indole ring. This process can occur via a one- or two-electron pathway.[3]

-

Generation of Cytotoxic Intermediates: The one-electron reduction produces a highly reactive nitro radical anion. Under aerobic conditions, this anion can be re-oxidized back to the parent compound, creating a futile cycle that generates superoxide radicals and other ROS, leading to oxidative stress and cell death.[3] Under anaerobic conditions, further reduction can lead to the formation of nitroso and hydroxylamine intermediates, which are highly reactive and can damage cellular macromolecules like DNA, RNA, and proteins.[4]

-

Enzyme Inhibition: Some derivatives may also act by inhibiting essential bacterial enzymes. For instance, analogs like 6-nitroquinolone-3-carboxylic acids have been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, leading to cell death.[15]

Quantitative Data: Antimicrobial Potency

The effectiveness of these compounds is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

| Compound Class | Target Organism | Key Result (MIC) |

| 6-Nitroquinolone-3-carboxylic acid (8c) | Mycobacterium tuberculosis H37Rv | 0.08 µM |

| 6-Nitroquinolone-3-carboxylic acid (8c) | Multi-drug resistant M. tuberculosis | 0.16 µM |

| Indole-3-carboxamido-polyamine conjugates | Staphylococcus aureus | ≤ 0.28 µM (for derivative 13b) |

| Indole-3-carboxamido-polyamine conjugates | Acinetobacter baumannii | ≤ 0.28 µM (for derivative 13b) |

Table compiled from data in references[6][15].

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by identifying the lowest concentration of the agent that inhibits visible growth.[14]

Methodology:

-

Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold serial dilutions in sterile Mueller-Hinton Broth (MHB) directly in the wells of a 96-well plate.

-

Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL per well.

-

Controls: Include a positive control well (broth + inoculum, no drug) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The result can be confirmed by adding a viability indicator like resazurin.

Section 4: Anti-inflammatory Activity

Indole derivatives, including those related to indole-3-carboxylic acid, have shown promise in modulating inflammatory pathways, suggesting their potential use in treating inflammatory diseases.[16][17][18]

Mechanism of Action: Quelling the Inflammatory Cascade

The anti-inflammatory effects are often linked to the modulation of key signaling pathways involved in the inflammatory response.

-

Inhibition of Pro-inflammatory Mediators: Derivatives can suppress the production of key inflammatory mediators like nitric oxide (NO) and prostaglandins. This is often achieved by inhibiting the expression or activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes.[16]

-

NLRP3 Inflammasome Inhibition: Some indole compounds, such as indole-3-carboxaldehyde, can inhibit the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[19] This multi-protein complex is responsible for the maturation and release of potent pro-inflammatory cytokines like Interleukin-1β (IL-1β). Inhibition of this pathway is a promising strategy for treating a range of inflammatory disorders.

-

Modulation of Transcription Factors: These compounds can interfere with pro-inflammatory signaling cascades, such as the nuclear factor kappa B (NF-κB) pathway. By preventing the activation of NF-κB, they can reduce the transcription of numerous pro-inflammatory genes.[18] Conversely, some indole derivatives can up-regulate anti-inflammatory pathways, such as the induction of Heme Oxygenase-1 (HO-1).[18]

Experimental Protocol: Griess Assay for Nitric Oxide Production

This protocol details a method for quantifying nitric oxide (NO) production by measuring its stable breakdown product, nitrite, in cell culture supernatants.

Principle: The Griess assay is a two-step diazotization reaction. In the first step, acidified nitrite reacts with sulfanilamide to form a diazonium salt. In the second step, this salt couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a colored azo compound that absorbs light at 540 nm. The intensity of the color is proportional to the nitrite concentration.

Methodology:

-

Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with various concentrations of the 6-nitroindole derivative for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% NED in water) to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Section 5: Concluding Remarks and Future Outlook

The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The derivatives synthesized from this core have demonstrated a remarkable breadth of biological activity, including potent anticancer, antimicrobial, and anti-inflammatory effects. The mechanisms underpinning these activities are often multifaceted, involving the bioreductive activation of the nitro group, stabilization of unique DNA structures, and modulation of critical inflammatory and cell survival pathways.

While the in vitro data are compelling, the journey from a promising lead compound to a clinical drug is fraught with challenges. Future research must rigorously address the potential for off-target toxicity, a known concern with nitroaromatic compounds.[2] The issue of non-specific activity and Pan-Assay Interference Compounds (PAINS) must also be carefully evaluated to ensure that the observed effects are due to specific, on-target engagement.[20]

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. svedbergopen.com [svedbergopen.com]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nanobioletters.com [nanobioletters.com]

- 15. Synthesis and antimycobacterial activities of novel 6-nitroquinolone-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

6-Nitro-1H-indole-3-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Among the myriad of functionalized indoles, 6-nitro-1H-indole-3-carboxylic acid emerges as a particularly compelling starting point for drug discovery endeavors. Its unique electronic properties, conferred by the electron-withdrawing nitro group and the carboxylic acid moiety, provide a versatile handle for synthetic diversification and targeted molecular design. This guide delves into the chemical properties, synthesis, and therapeutic potential of this compound, with a focus on its application as a scaffold for the development of novel anti-inflammatory and anticancer agents. We will explore the underlying mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for the synthesis and biological evaluation of its derivatives.

The Chemical and Biological Significance of the this compound Scaffold

This compound (CAS No: 10242-03-2) is a yellowish-orange to brown powder with a molecular weight of 206.16 g/mol and a melting point of 245-249 °C.[2] The presence of the nitro group at the 6-position of the indole ring significantly influences the molecule's reactivity and biological activity. This electron-withdrawing group can modulate the electron density of the indole ring system, impacting its interaction with biological targets.[3] The carboxylic acid at the 3-position serves as a key functional group for derivatization, allowing for the introduction of various pharmacophores through amide bond formation and other coupling reactions.[2]

This scaffold has been identified as a valuable intermediate in the synthesis of a range of bioactive molecules, particularly in the realms of anti-inflammatory and analgesic drug development.[2] The indole core itself is a well-established pharmacophore in numerous approved drugs, and the addition of the 6-nitro and 3-carboxy functionalities provides a strategic entry point for creating novel chemical entities with potentially improved efficacy and selectivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10242-03-2 | [2] |

| Molecular Formula | C₉H₆N₂O₄ | [2] |

| Molecular Weight | 206.16 g/mol | [2] |

| Melting Point | 245-249 °C | [2] |

| Appearance | Yellowish-orange to brown powder | [2] |

Synthetic Strategies for this compound and Its Derivatives

The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available 6-nitroindole. A common approach involves the formylation of 6-nitroindole at the 3-position, followed by oxidation of the resulting aldehyde to the carboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general two-step synthesis from 6-nitroindole.

Step 1: Vilsmeier-Haack Formylation of 6-Nitroindole

-

In a round-bottom flask, cool a solution of N,N-dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 5 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 6-nitroindole in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated 6-nitro-1H-indole-3-carboxaldehyde is collected by filtration, washed with water, and dried.

Step 2: Oxidation to this compound

-

Suspend the 6-nitro-1H-indole-3-carboxaldehyde in a suitable solvent such as a mixture of acetone and water.

-

Add an oxidizing agent, for example, potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), portion-wise at a controlled temperature (e.g., 0-10 °C).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the excess oxidizing agent (e.g., with sodium sulfite for KMnO₄ or isopropanol for Jones reagent).

-

Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions.

Diagram: Synthetic Workflow

Caption: General synthetic workflow for this compound and its derivatives.

Therapeutic Applications: A Scaffold for Anti-Inflammatory and Anticancer Agents

The this compound scaffold has shown significant promise in the development of both anti-inflammatory and anticancer therapeutic agents.

Anti-Inflammatory Potential: Targeting Key Mediators